N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. This compound has gained significant attention in the scientific community due to its potential in cancer therapy.
Wirkmechanismus
MDM2 is an E3 ubiquitin ligase that promotes the degradation of the p53 protein. N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of the p53 protein, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits tumor growth in various animal models. In addition, N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide is its specificity for the MDM2-p53 interaction. This makes it a valuable tool for studying the role of p53 in cancer. However, N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. In addition, N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide has poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the identification of biomarkers that can predict the response to N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide therapy. Finally, the combination of N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation.
In conclusion, N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide is a promising small molecule inhibitor of the MDM2-p53 interaction, with potential in cancer therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide, including the development of more potent and selective inhibitors, the identification of biomarkers, and the combination with other cancer therapies.
Synthesemethoden
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide is synthesized through a multi-step process that involves the condensation of 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid with 4-aminobenzenesulfonyl chloride, followed by the reaction with piperidine. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the MDM2-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein. This mechanism of action makes N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide a promising candidate for the treatment of various types of cancers, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-23-20(26)17-10-7-15(13-18(17)21(23)27)22-19(25)14-5-8-16(9-6-14)30(28,29)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQIKLOKUWAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.